molecular formula C10H15NO3 B14876710 N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide

N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide

Cat. No.: B14876710
M. Wt: 197.23 g/mol
InChI Key: CLFZEVGBZHSZPK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide can be achieved through several synthetic routes. One common method involves the acylation of furan-2-carboxylic acid with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reductive amination reaction with 1-(furan-2-yl)propan-2-amine to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the methoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or optical activity.

    Biological Research: The compound may be studied for its biological activity and potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyacetamide group can participate in various biochemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-(furan-2-yl)propan-2-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:

    N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide: This compound contains a thiophene ring instead of a methoxy group, which can alter its chemical and biological properties.

    N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyloxy)acetamide:

    2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound features a thiazole ring fused with a pyridine ring, offering different structural and functional characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C10H15NO3/c1-8(11-10(12)7-13-2)6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,11,12)

InChI Key

CLFZEVGBZHSZPK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)COC

Origin of Product

United States

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